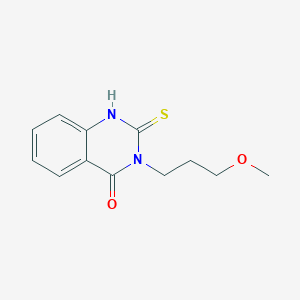

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPHWZNAXDTNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367434 | |

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216880-47-6 | |

| Record name | 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Density | 1.3 g/cm³ | [1] |

| Melting Point | Not explicitly available for this derivative. The parent compound, 2-mercapto-4(3H)-quinazolinone, has a melting point of >300 °C. | [2] |

| Boiling Point | 389.6 °C at 760 mmHg | [1] |

| Flash Point | 189.4 °C | [1] |

| LogP | 1.72170 | [1] |

| Polar Surface Area (PSA) | 82.92 Ų | [1] |

| Vapor Pressure | 2.81E-06 mmHg at 25 °C | [1] |

| Solubility | Data for this specific derivative is not readily available. However, a similar compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibits low aqueous solubility (<0.3 µg/mL at pH 7.4). Quinazoline derivatives, in general, are often soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate. | [3][4] |

| pKa | Specific pKa data for this compound is not available. The mercapto group in the quinazolinone ring is expected to have an acidic proton. |

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible methodology can be adapted from established synthesis routes for similar 2-mercapto-quinazolin-4-one derivatives.[5]

General Synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones:

A common synthetic route involves a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-mercapto-3H-quinazolin-4-one

-

A mixture of anthranilic acid and a slight molar excess of an isothiocyanate, such as phenyl isothiocyanate, is refluxed in absolute ethanol in the presence of a base like triethylamine.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 2-mercapto-3-substituted-quinazolin-4(3H)-one intermediate.

Step 2: Alkylation to introduce the 3-(3-methoxypropyl) group

-

The intermediate from Step 1 is dissolved in a suitable solvent, such as acetone.

-

Anhydrous potassium carbonate (K₂CO₃) is added as a base.

-

An alkylating agent, in this case, 1-bromo-3-methoxypropane, is added to the mixture.

-

The reaction mixture is refluxed until the starting material is consumed, as monitored by TLC.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product, this compound.

Potential Biological Activity and Signaling Pathways

Quinazolinone derivatives are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[6] While the specific mechanism of action for this compound has not been explicitly elucidated, related compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.[5][7]

Several studies on similar 2,4-disubstituted quinazoline derivatives suggest a mechanism involving the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Inhibition of these receptors can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and survival.

Furthermore, some quinazolinone derivatives have been reported to down-regulate the expression of the c-myc oncogene and subsequently activate the p53 tumor suppressor protein, leading to apoptosis of cancer cells.[9]

Based on these findings, a putative signaling pathway for the anticancer activity of this compound is proposed below.

Putative anticancer signaling pathway of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Mercapto-4(3H)-quinazolinone 97 13906-09-7 [sigmaaldrich.com]

- 3. cibtech.org [cibtech.org]

- 4. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. The information herein is curated to support researchers in the identification, characterization, and quality control of this quinazolinone derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~12.5 - 13.5 | br s | 1H | SH |

| ~8.10 | d | 1H | Ar-H |

| ~7.85 | t | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~4.20 | t | 2H | N-CH₂ |

| ~3.30 | t | 2H | O-CH₂ |

| ~3.25 | s | 3H | O-CH₃ |

| ~2.00 | p | 2H | CH₂-CH₂-CH₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~176.0 | C=S |

| ~161.0 | C=O |

| ~146.0 | Ar-C (quaternary) |

| ~134.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.5 | Ar-C (quaternary) |

| ~126.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~70.0 | O-CH₂ |

| ~58.0 | O-CH₃ |

| ~45.0 | N-CH₂ |

| ~29.0 | CH₂-CH₂-CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~2600-2550 | Weak | S-H stretch |

| ~1680 | Strong | C=O (amide) stretch |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1100 | Strong | C-O (ether) stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 250.08 | [M]⁺, Molecular Ion |

| 217.06 | [M - SH]⁺ |

| 178.04 | [M - C₄H₉O]⁺ |

| 160.03 | [Quinazolinone backbone]⁺ |

| 73.06 | [C₄H₉O]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton broadband decoupling.

-

A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended to obtain a high-quality spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Initial Biological Screening of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: A Technical Guide

Disclaimer: Publicly available literature does not contain specific biological screening data for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one. This guide provides a comprehensive framework for its initial biological evaluation based on established protocols for analogous quinazolinone derivatives. The quantitative data presented is for structurally related compounds and serves as an illustrative example.

This technical guide outlines the foundational procedures for the initial biological screening of this compound, a novel compound within the quinazolinone class of heterocyclic molecules. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, neuroprotective, anti-inflammatory, and anti-tumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation structures, and workflow visualizations to guide the preliminary assessment of this compound's therapeutic potential.

Data Presentation: Anticonvulsant Activity of Analogous Quinazolinones

The initial screening of novel quinazolinone compounds typically involves assessing their efficacy in established seizure models and their potential for inducing motor impairment (neurotoxicity). The following table summarizes representative data for analogous 2-substituted-3-aryl-4(3H)-quinazolinones, providing a benchmark for evaluating the target compound.[2][3] The key parameters are the median effective dose (ED₅₀) in the Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scMet) tests, the median toxic dose (TD₅₀) from the rotarod neurotoxicity assay, and the Protective Index (PI), which indicates the therapeutic window.

| Compound ID | 3-Aryl Substituent | MES ED₅₀ (mg/kg, i.p.) | scMet ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| 6l | o-tolyl | 38.6 | 69.8 | 104.3 | 2.7 (MES) |

| 8i | o-chlorophenyl | 29.5 | 108.4 | 75.8 | 2.6 (MES) |

Data sourced from studies on 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones and is intended for illustrative purposes only.[2][3]

Experimental Protocols

Detailed methodologies for the primary screening assays are provided below. These protocols are standard in the early identification of anticonvulsant and neuroprotective agents.

Anticonvulsant and Neurotoxicity Screening (In Vivo)

These protocols are based on the Anticonvulsant Drug Development (ADD) Program, formerly administered by the National Institutes of Health.[2]

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Animal Model: Male CF-1 mice (20-25 g).

-

Apparatus: An electroconvulsometer with corneal electrodes.

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) at various doses.

-

At the time of peak effect (typically 30-60 minutes post-administration), apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: Abolition of the hindlimb tonic extensor component is considered protection. The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.[4]

This test models myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

-

Animal Model: Male CF-1 mice (20-25 g).

-

Procedure:

-

Administer the test compound i.p. at various doses.

-

At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[5]

-

Observe the mice for 30 minutes.

-

-

Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) is considered protection. The ED₅₀ is calculated from the dose-response data.

This assay assesses motor coordination and balance to determine the potential for neurological deficit or sedation caused by the test compound.

-

Animal Model: Male CF-1 mice (20-25 g).

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) until they can remain on the rod for a stable period.[6]

-

Administer the test compound i.p. at various doses.

-

At the time of peak effect, place the mice on the accelerating rotarod.

-

Record the time each mouse remains on the rod.

-

-

Endpoint: Any mouse that falls off the rod within a defined period (e.g., 60 seconds) is considered to have exhibited neurotoxicity. The TD₅₀ (the dose causing neurotoxicity in 50% of animals) is calculated.[7]

Neuroprotection Screening (In Vitro)

This cell-based assay models the neurotoxicity observed in Parkinson's disease and is used to screen for compounds with neuroprotective effects.[4][8]

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of the neurotoxin MPTP, to the culture medium (e.g., at a final concentration of 500 µM - 1 mM).

-

Incubate the cells for an additional 24-48 hours.

-

Assess cell viability using a standard method.

-

-

Endpoint: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. An increase in cell viability in compound-treated cells compared to MPP⁺-only treated cells indicates neuroprotection.[9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical progression for the initial biological screening of this compound.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Neuroprotective Biological Evaluation of Quinazolin...: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, belongs to a class of compounds that has demonstrated significant potential across a range of therapeutic areas, most notably in oncology. While direct experimental data on this exact molecule is limited in publicly accessible literature, extensive research on structurally related 2-mercapto-quinazolin-4(3H)-one analogues allows for a robust extrapolation of its likely therapeutic targets and mechanisms of action. This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from closely related compounds, detailed experimental methodologies for target validation, and visual representations of key biological pathways and experimental workflows. The primary putative targets for this class of compounds include key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Dihydrofolate Reductase (DHFR).

Introduction to the Quinazolinone Scaffold

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] Several quinazolinone-based drugs have received FDA approval, particularly as kinase inhibitors in cancer therapy, underscoring the therapeutic potential of this scaffold.[3] The 2-mercapto-4(3H)-quinazolinone core, in particular, has been a focal point of research due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[4]

Potential Therapeutic Targets

Based on extensive structure-activity relationship (SAR) studies of 2-mercapto-quinazolin-4(3H)-one derivatives, the following are the most probable therapeutic targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression and mutation are hallmarks of many cancers, making it a prime target for anticancer drug development. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3][5] While the subject compound is not a 4-anilinoquinazoline, the broader quinazolinone scaffold has been shown to exhibit EGFR inhibitory activity.

Quantitative Data for Related Quinazolinone Derivatives as EGFR Inhibitors

| Compound/Derivative Class | IC50 (µM) | Cell Line/Assay Conditions | Reference |

| 4-Anilino-quinazoline derivatives | 0.0008 - 0.0027 | EGFRwt and EGFRT790M/L858R | [3] |

| Fluoroquinazolinones | 0.43 - 68.49 | MCF-7 and MDA-MB-231 cell lines | [6] |

| Quinazolin-4(3H)-one derivative 6d | 0.069 | EGFR kinase assay | [7] |

This table summarizes the EGFR inhibitory activity of various quinazolinone derivatives, highlighting the potent activity of this scaffold.

Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis.[8] The quinazoline scaffold is a known hinge-binding moiety for the ATP binding domain of the VEGFR-2 enzyme.[9][10]

Quantitative Data for Related Quinazolinone Derivatives as VEGFR-2 Inhibitors

| Compound/Derivative Class | IC50 (µM) | Cell Line/Assay Conditions | Reference |

| Quinazoline-based derivative VII | 4.6 | VEGFR-2 kinase assay | [11] |

| Benzo[g]quinazoline derivative 15 | (1.4-fold more potent than sorafenib) | VEGFR-2 inhibition assay | [12] |

This table showcases the VEGFR-2 inhibitory potential of quinazolinone-based compounds.

Signaling Pathway

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[13] Several quinazolinone derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[14][15]

Quantitative Data for Related Quinazolinone Derivatives as Tubulin Polymerization Inhibitors

| Compound/Derivative Class | IC50 (µM) | Assay Conditions | Reference |

| 4-Biarylaminoquinazoline | comparable to Combretastatin A-4 | Tubulin polymerization assay | [14] |

| Quinazolinone-Amino Acid Hybrid E | 6.24 | Tubulin polymerization assay | [6] |

| Quinazoline derivative Q19 | 0.051 (antiproliferative) | HT-29 cell line | [15] |

This table provides evidence for the tubulin polymerization inhibitory activity of the quinazolinone scaffold.

Experimental Workflow

Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides required for DNA replication.[16] Inhibition of DHFR leads to the disruption of DNA synthesis and cell death. 2-Substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors.[1][17]

Quantitative Data for Related Quinazolinone Derivatives as DHFR Inhibitors

| Compound/Derivative Class | Activity | Reference Drug | Reference |

| 2-Substituted-mercapto-quinazolin-4(3H)-one analogues | 4-8 times more active | Methotrexate (MTX) | [1][17] |

This table indicates the potential of the 2-mercapto-quinazolin-4(3H)-one scaffold as a source of potent DHFR inhibitors.

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the validation of the potential therapeutic targets.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

-

Materials: Recombinant Human EGFR, test compound, control inhibitor (e.g., Erlotinib), substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a luminescence-based detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the diluted compound or vehicle control.

-

Add the EGFR enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent and a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[18][19]

-

VEGFR-2 Kinase Assay

This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, a specific substrate, ATP, test compound, and a suitable detection system (e.g., radioisotope incorporation, fluorescence, or ELISA).

-

Procedure:

-

Incubate the recombinant VEGFR-2 kinase domain with the substrate and ATP in a buffer.

-

Add the test compound at various concentrations.

-

Initiate and allow the kinase reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the IC50 value by fitting the dose-response data.[20][21]

-

Tubulin Polymerization Assay (Turbidity-based)

This in vitro assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.

-

Materials: Purified tubulin, GTP, general tubulin buffer, test compound, and a temperature-controlled microplate reader.

-

Procedure:

-

Prepare a solution of purified tubulin in the buffer on ice.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the tubulin solution and GTP to initiate polymerization.

-

Immediately place the plate in a pre-warmed (37°C) microplate reader.

-

Measure the absorbance at 340 nm at regular intervals.

-

Plot absorbance versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[22][23]

-

Dihydrofolate Reductase (DHFR) Assay

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Materials: DHFR enzyme, dihydrofolic acid (DHF), NADPH, assay buffer, test compound, and a UV/Vis spectrophotometer.

-

Procedure:

-

In a cuvette, combine the assay buffer, NADPH, and the test compound at various concentrations.

-

Add the DHFR enzyme and mix.

-

Initiate the reaction by adding DHF.

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the inhibitory effect of the compound.[16][24]

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, the extensive body of research on the 2-mercapto-quinazolin-4(3H)-one scaffold provides a strong foundation for predicting its biological activity. The primary potential therapeutic targets are EGFR, VEGFR-2, tubulin, and DHFR, all of which are validated targets in oncology. The presence of the 3-methoxypropyl substituent at the N3 position is likely to influence the compound's pharmacokinetic properties and its binding affinity to these targets.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of these putative targets. Cellular assays to determine its antiproliferative activity against various cancer cell lines, followed by in vivo studies in relevant animal models, will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this guide offer a clear roadmap for these future investigations. The continued exploration of this promising scaffold is warranted and may lead to the development of novel and effective therapeutic agents.

References

- 1. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

The Structure-Activity Relationship of 2-Mercapto-quinazolin-4(3H)-one Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 2-mercapto-quinazolin-4(3H)-ones have emerged as a particularly promising class of compounds. The presence of a reactive thiol group at the C2 position provides a versatile handle for structural modifications, allowing for the fine-tuning of their pharmacological profiles. This technical guide delves into the intricate structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are provided to empower researchers in the rational design of novel and potent therapeutic agents based on this privileged scaffold.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 2-mercapto-quinazolin-4(3H)-one have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. These include the inhibition of key enzymes such as dihydrofolate reductase (DHFR), carbonic anhydrases (CAs), and receptor tyrosine kinases like EGFR and VEGFR-2.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a well-established target for anticancer drugs. The 2-mercapto-quinazolin-4(3H)-one scaffold has been explored for its DHFR inhibitory activity. SAR studies have revealed that substitutions on the 2-mercapto group and the N3-position of the quinazolinone ring play a critical role in determining the inhibitory potency.

| Compound ID | N3-Substituent | 2-Mercapto Substituent | DHFR IC50 (µM) | Anticancer Activity (Cell Line) IC50 (µM) |

| 1 | Phenyl | -SCH2-Aryl | Data not specified | Data not specified |

| 2 | Benzyl | -SCH2-Aryl | Data not specified | Data not specified |

Note: Specific IC50 values for DHFR inhibition by 2-mercapto-quinazolin-4(3H)-one derivatives were not consistently available in the reviewed literature, highlighting a potential area for further research.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[1][2][3][4] S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives bearing a benzenesulfonamide moiety have been identified as potent and selective inhibitors of these tumor-associated CAs.

| Compound ID | 2-Mercapto Substituent Structure | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 3a | 2-((2-oxo-2-phenylethyl)thio) | 40.7 | 140.8 | 25.1 | 59.7 |

| 3b | 2-((1-oxo-1-phenylpropan-2-yl)thio) | 63.2 | 202.6 | 40.7 | 78.2 |

| 3c | 2-((1-(4-methylphenyl)-1-oxopropan-2-yl)thio) | 25.1 | 116.2 | 15.8 | 35.4 |

| 3d | 2-((1-(4-fluorophenyl)-1-oxopropan-2-yl)thio) | 30.5 | 95.4 | 19.3 | 42.1 |

Data compiled from studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a 4-ethylbenzenesulfonamide tail.[5]

SAR Insights for CA Inhibition:

-

The presence of a sulfonamide group is crucial for potent CA inhibition.

-

Substitutions on the phenyl ring of the phenacylthio moiety at the 2-position influence selectivity and potency. Electron-donating groups like methyl (as in 3c ) tend to enhance activity against tumor-associated isoforms IX and XII.

EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Several quinazoline-based drugs, such as gefitinib and erlotinib, are established EGFR inhibitors.[6] 2-Mercapto-quinazolin-4(3H)-one derivatives have also been investigated as potential inhibitors of these crucial signaling pathways.

Caption: Simplified EGFR Signaling Pathway.

Caption: Simplified VEGFR-2 Signaling Pathway.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 2-Mercapto-quinazolin-4(3H)-one derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[7][8][9] The SAR in this area is largely dictated by the nature of the substituent at the 2-thio position and the N3-position of the quinazolinone core.

| Compound ID | N3-Substituent | 2-Mercapto Substituent | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans |

| 4a | Phenyl | -S-CO-Aryl (unsubstituted) | >100 | >100 | >100 | >100 | >100 |

| 4b | Phenyl | -S-CO-Aryl (4-Cl) | 50 | 25 | 100 | 50 | 75 |

| 4c | Phenyl | -S-CO-Aryl (4-NO2) | 25 | 12.5 | 50 | 25 | 50 |

| 4d | Benzyl | -S-CO-Aryl (4-Cl) | 25 | 50 | 50 | 100 | 50 |

Data is representative and compiled from various studies on the antimicrobial activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[10][11][12][13]

SAR Insights for Antimicrobial Activity:

-

Introduction of a substituted aroyl group at the 2-thio position generally enhances antimicrobial activity.

-

Electron-withdrawing groups, such as chloro and nitro, on the aroyl ring tend to increase potency.

-

The nature of the substituent at the N3-position also modulates activity, with both aryl and aralkyl groups showing promise.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are important targets for anti-inflammatory drugs. Several 2-mercapto-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with many exhibiting selective COX-2 inhibition.[4][14][15][16][17][18]

| Compound ID | N3-Substituent | 2-Mercapto Substituent | Anti-inflammatory ED50 (mg/kg) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| 5a | H | -SCH2CO-NH-Aryl (4-F) | 85.2 | 0.55 | >181 |

| 5b | H | -SCH2CO-NH-Aryl (4-Cl) | 78.9 | 0.48 | >208 |

| 5c | 2-(pyridin-2-yl)ethyl | -SCH2CO-NH-Aryl (4-F) | 65.7 | 0.33 | >303 |

| 5d | 2-(pyridin-2-yl)ethyl | -SCH2CO-NH-Aryl (4-Cl) | 50.3 | 0.40 | >250 |

Data compiled from studies on the anti-inflammatory activity of 2-mercapto-quinazolin-4(3H)-one derivatives.[15]

SAR Insights for Anti-inflammatory Activity:

-

The presence of an N-substituted acetamide moiety at the 2-thio position is a common feature in active anti-inflammatory derivatives.

-

Substitution at the N3-position with a 2-(pyridin-2-yl)ethyl group significantly enhances both anti-inflammatory potency and COX-2 selectivity.

-

Halogen substitutions on the N-aryl ring of the acetamide moiety, such as fluorine and chlorine, are favorable for activity.

Experimental Protocols

General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

Caption: General Synthetic Workflow.

A common synthetic route involves the condensation of anthranilic acid with an appropriate isothiocyanate in a suitable solvent like ethanol under reflux.[10][19] The resulting 2-mercapto-3-substituted-quinazolin-4(3H)-one can then be further functionalized at the thiol group via S-alkylation or S-acylation with various electrophiles in the presence of a base.[8][20][21]

Detailed Protocol for the Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one:

-

A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 6-8 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][22][23][24][25]

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.[26][27][28][29][30]

Protocol:

-

The assay mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

-

Add the test compound at various concentrations to the assay mixture and pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to determine selectivity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][31][32][33][34]

Protocol:

-

The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.5), NADPH, and recombinant human DHFR enzyme.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Conclusion

The 2-mercapto-quinazolin-4(3H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive structure-activity relationship studies have demonstrated that strategic modifications at the 2-mercapto and N3-positions can lead to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a foundational understanding of the SAR, key biological data, and essential experimental protocols to facilitate further research and development of novel drug candidates based on this remarkable heterocyclic system. The continued exploration of the chemical space around this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]

- 3. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. content.abcam.com [content.abcam.com]

- 32. assaygenie.com [assaygenie.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. scispace.com [scispace.com]

An In-depth Technical Guide on 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one: Discovery, Synthesis, and Biological Novelty

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one has emerged as a compound of significant interest, noted for its potential as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. Due to the limited publicly available data specific to this molecule, this paper also presents inferred methodologies for its synthesis and plausible mechanisms of its biological activity based on extensive research of structurally related 2-mercapto-quinazolin-4(3H)-one derivatives. This guide aims to serve as a foundational resource to stimulate and inform further research and development of this promising compound.

Introduction

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. The 2-mercapto-quinazolin-4(3H)-one scaffold, in particular, has been a fertile ground for the development of novel therapeutic agents. The introduction of a substituent at the 3-position, such as the 3-methoxypropyl group in the title compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available sources from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 216880-47-6 | [1] |

| Molecular Formula | C12H14N2O2S | [1] |

| Molecular Weight | 250.32 g/mol | |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 389.6 °C at 760 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

| Flash Point | 189.4 °C | [1] |

| Refractive Index | 1.636 | [1] |

| Vapor Pressure | 2.81E-06 mmHg at 25°C | [1] |

Discovery and Novelty

While the specific details surrounding the initial discovery of this compound are not extensively documented in publicly accessible literature, its novelty can be inferred from its unique structural features within the broader class of quinazolinone derivatives. The presence of the 3-methoxypropyl substituent at the N-3 position is a key distinguishing feature. This modification can impart specific physicochemical properties that may enhance its biological activity, selectivity, or pharmacokinetic profile compared to other 3-substituted analogs. The novelty likely lies in the potential for this specific substitution to optimize interactions with a particular biological target, leading to its reported potent anticancer activity.[1]

Inferred Synthesis

A plausible and common synthetic route for this compound is a two-step process starting from anthranilic acid. This method is widely used for the synthesis of various N-3 substituted 2-thioxoquinazolinoes.

General Synthetic Scheme

The synthesis would likely proceed as follows:

-

Step 1: Formation of the 2-thioxoquinazolinone ring. Anthranilic acid is reacted with 3-methoxypropyl isothiocyanate. This reaction is typically carried out in a suitable solvent like ethanol and under reflux conditions. This step forms the core this compound structure.

-

Step 2: Purification. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final compound.

Visualization of the Synthetic Workflow

Caption: Inferred synthetic workflow for this compound.

Inferred Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent anticancer activity.[1] While the specific molecular targets have not been disclosed, the broader class of 2-mercapto-quinazolinones has been shown to exert anticancer effects through various mechanisms.

Potential Anticancer Mechanisms

Based on studies of analogous compounds, the anticancer activity of this compound may involve one or more of the following mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation signaling pathways.[4][5]

-

Tubulin Polymerization Inhibition: Some quinazolinone analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[6]

-

DHFR Inhibition: 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis and cell proliferation.

Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, a likely signaling pathway affected by this compound is the EGFR signaling cascade.

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis and in vitro anticancer evaluation of this compound, based on standard laboratory practices for this class of compounds.

Synthesis of this compound

Materials:

-

Anthranilic acid

-

3-methoxypropyl isothiocyanate

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A solution of anthranilic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

3-methoxypropyl isothiocyanate (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration and washed with cold ethanol.

-

The crude product is recrystallized from ethanol to yield pure this compound.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

The compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in the cell culture medium to obtain a range of final concentrations.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compound are added to the respective wells. A control group with medium and DMSO only is also included.

-

The plates are incubated for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a promising anticancer agent, yet it remains largely uncharacterized in the scientific literature. This technical guide has consolidated the available data and provided inferred, yet plausible, insights into its synthesis and mechanism of action based on the well-established chemistry and pharmacology of the 2-mercapto-quinazolin-4(3H)-one scaffold. The unique 3-methoxypropyl substitution warrants further investigation to fully elucidate its structure-activity relationships, specific molecular targets, and its potential for therapeutic development. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the understanding and application of this intriguing molecule.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability Assessment of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the novel quinazolinone derivative, 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one (CAS No. 216880-47-6). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized protocols and expected data formats based on established pharmaceutical guidelines and research on structurally related quinazolinone compounds.

The methodologies described herein are essential for the pre-formulation and early-stage development of this potential therapeutic agent, ensuring a thorough understanding of its physicochemical properties.

Physicochemical Properties

Basic physicochemical data for this compound are summarized below. These values are critical for the design of subsequent solubility and stability experiments.

| Property | Value | Source |

| CAS Number | 216880-47-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

| Appearance | Yellow Solid / White Crystalline Powder | [1][2] |

| Boiling Point | 389.6°C at 760 mmHg | [1] |

| Flash Point | 189.4°C | [1] |

| Density | 1.3 g/cm³ | [1] |

| LogP | 1.72 | [1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3] A comprehensive pH-solubility profile and solubility in various media are essential.

Aqueous pH-Solubility Profile

The following table structure should be used to summarize the equilibrium solubility data at various pH levels, typically determined at 37 ± 1 °C to simulate physiological conditions.[4]

| pH | Buffer System | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 0.1 N HCl | Data to be determined | Data to be determined |

| 4.5 | Acetate Buffer | Data to be determined | Data to be determined |

| 6.8 | Phosphate Buffer | Data to be determined | Data to be determined |

| 7.4 | Phosphate Buffer (PBS) | Data to be determined | Data to be determined |

| 9.0 | Borate Buffer | Data to be determined | Data to be determined |

Note: A related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, exhibited a solubility of <0.3 µg/mL at pH 7.4, suggesting that compounds of this class may have low aqueous solubility.[5]

Solubility in Organic Solvents and Formulation Vehicles

Solubility in common organic solvents and pharmaceutical vehicles informs purification, formulation, and analytical method development.

| Solvent / Vehicle | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | Data to be determined | Data to be determined |

| PEG 400 | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

-

Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., 1.2 to 9.0).

-

Addition of Compound: Add an excess amount of this compound to vials containing the prepared buffer solutions or organic solvents. The presence of undissolved solid must be confirmed visually.[6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C for organic solvents and 37°C for aqueous buffers) for a predetermined period (typically 24-72 hours) until equilibrium is reached.[6]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and separate the solid phase, typically by centrifugation at high speed (e.g., 14,000 rpm) or filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Replicates: Perform a minimum of three replicate determinations for each condition.[4]

Figure 1: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment and Forced Degradation

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing as mandated by ICH guidelines.[8][10]

Summary of Forced Degradation Studies

The results of forced degradation studies should be compiled to show the percentage of degradation and identify major degradation products.

| Stress Condition | Reagent / Condition | Time (hrs) | Degradation (%) | Major Degradants (by RT/m/z) |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24, 48, 72 | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 2, 8, 24 | Data to be determined | Data to be determined |

| Oxidative Degradation | 3% H₂O₂, RT | 24, 48, 72 | Data to be determined | Data to be determined |

| Thermal Degradation (Solid) | 80°C | 7 days | Data to be determined | Data to be determined |

| Thermal Degradation (Solution) | 80°C in Water | 7 days | Data to be determined | Data to be determined |

| Photostability (Solid) | ICH Q1B Option 1 (UV/Vis) | - | Data to be determined | Data to be determined |

| Photostability (Solution) | ICH Q1B Option 1 (UV/Vis) | - | Data to be determined | Data to be determined |

Note: Studies on other quinazoline derivatives have shown significant decomposition under acidic and alkaline conditions, often involving hydrolysis of amide bonds within the quinazoline ring system.[11][12] Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for this class of compounds.[11]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat the solutions in a water bath at a controlled temperature (e.g., 80°C). Withdraw samples at appropriate time points. Neutralize the samples before analysis.

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide and store at room temperature. Monitor at various time points.

-

Thermal: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13]

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and Mass Spectrometry (MS) is crucial for peak purity analysis and identification of degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for close to 100% of the initial API concentration.

Figure 2: Logical Flow of a Forced Degradation Study.

Biological Context and Signaling

Quinazolinone derivatives are frequently investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.[14][15] Many act as kinase inhibitors, including targeting the Histone Deacetylase (HDAC) family of enzymes.[14] HDAC inhibitors promote the acetylation of histones, leading to a more open chromatin structure, which in turn allows for the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.[14]

Figure 3: Proposed Signaling Pathway for a Quinazolinone HDAC Inhibitor.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-MERCAPTO-3-(3-METHOXY-PROPYL)-3 H-QUINAZOLIN-4-ONE, CasNo.216880-47-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one | C16H14N2O2S | CID 852588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. mastercontrol.com [mastercontrol.com]

- 11. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

An In-depth Technical Guide to Quantum Chemical Calculations for 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. This molecule belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Quantum chemical calculations offer a powerful tool to understand the structural, electronic, and spectroscopic properties of this molecule, providing insights that can guide drug design and development efforts.

Theoretical Background and Computational Methods

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and properties. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) is a widely used and effective method. It offers a good balance between computational cost and accuracy.

Key Computational Parameters:

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: The 6-311++G(d,p) basis set is commonly used for organic molecules, providing a flexible description of the electron distribution, including polarization and diffuse functions.

-

Solvent Effects: To simulate a more realistic biological environment, solvent effects can be incorporated using models like the Polarization Continuum Model (PCM).

Molecular Geometry and Structural Analysis

The first step in a quantum chemical study is to optimize the molecular geometry to find the lowest energy conformation. The optimized structure provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Quinazolinone Core (Note: As specific data for the target molecule is not available, this table presents representative data for a similar quinazolinone core structure calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.385 | C2-N1-C8a | 122.5 |

| C2-S | 1.760 | N1-C2-N3 | 116.8 |

| C2-N3 | 1.378 | C2-N3-C4 | 124.2 |

| N3-C4 | 1.401 | N3-C4-C4a | 118.9 |

| C4=O | 1.231 | O=C4-C4a | 120.5 |

| C4-C4a | 1.458 | C4-C4a-C8a | 119.3 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Representative data for a quinazolinone derivative.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (Egap) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Global Hardness (η) | 2.18 |

| Global Softness (S) | 0.229 |

| Electronegativity (χ) | 4.07 |

| Chemical Potential (μ) | -4.07 |

| Electrophilicity Index (ω) | 3.79 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. This information is critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as drug-receptor binding. In an MEP map, red colors typically indicate regions of high electron density (electronegative potential), while blue colors indicate regions of low electron density (electropositive potential).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and charge distribution. Mulliken atomic charges, derived from NBO analysis, quantify the partial charge on each atom, which is useful for understanding the molecule's polarity and reactivity.

Table 3: Mulliken Atomic Charges for Selected Atoms (Representative data for a quinazolinone derivative.)

| Atom | Charge (a.u.) |

| N1 | -0.528 |

| C2 | 0.281 |

| S | -0.112 |

| N3 | -0.495 |

| C4 | 0.613 |

| O | -0.589 |

Experimental Protocols

Computational Details

All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. The general workflow is as follows:

-

Molecule Building and Initial Optimization: The 3D structure of this compound is built using a molecular editor. An initial geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field.

-

DFT Geometry Optimization: The final geometry optimization is carried out using DFT, for instance, at the B3LYP/6-311++G(d,p) level. The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

-

Property Calculations: Using the optimized geometry, various molecular properties are calculated, including FMO energies, MEP, and NBO analysis.

Visualizations

Computational Workflow

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Relationship of Calculated Properties

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one, a novel quinazolinone derivative. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including potential anticancer properties.[1][2][3] These protocols are designed to assess the cytotoxic effects of the compound on various cancer cell lines. The methodologies for key cytotoxicity assays, namely the MTT, SRB, and LDH assays, are described in detail to ensure reproducibility and accuracy in experimental outcomes. Additionally, this document includes templates for data presentation and visualizations of the experimental workflow and a relevant signaling pathway to aid in the interpretation of results.

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][4] Many compounds containing the quinazolinone nucleus have been investigated for their potential as anticancer agents.[5][6][7][8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6] The in vitro assessment of novel quinazolinone derivatives like this compound is a critical first step in the drug development pipeline to determine their potential therapeutic efficacy. This document outlines standardized protocols for cytotoxicity testing to evaluate the anticancer potential of this compound.

Data Presentation

The cytotoxic activity of this compound should be determined across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, should be calculated and summarized in a clear and structured table for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | |

| HepG2 | Hepatocellular Carcinoma | |

| A549 | Lung Carcinoma | |

| HCT-116 | Colon Carcinoma | |

| PC-3 | Prostate Cancer |

Experimental Protocols

The following are detailed protocols for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-